Atarax

Description

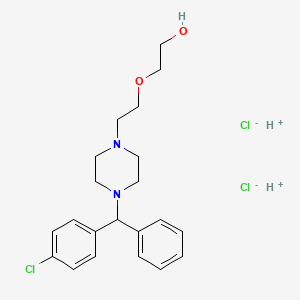

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C21H29Cl3N2O2 |

|---|---|

Poids moléculaire |

447.8 g/mol |

Nom IUPAC |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;hydron;dichloride |

InChI |

InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H |

Clé InChI |

ANOMHKZSQFYSBR-UHFFFAOYSA-N |

SMILES canonique |

[H+].[H+].C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Cl-].[Cl-] |

Origine du produit |

United States |

Foundational & Exploratory

hydroxyzine mechanism of action on H1 receptors

An In-depth Technical Guide on the Core Mechanism of Action of Hydroxyzine (B1673990) on H1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyzine is a first-generation piperazine (B1678402) antihistamine that exerts its primary therapeutic effects through potent interaction with the histamine (B1213489) H1 receptor (H1R). Contrary to being a simple neutral antagonist, hydroxyzine functions as a powerful inverse agonist. This guide delineates the molecular mechanism of hydroxyzine's action, contextualized by the constitutive activity of the H1 receptor. It details the downstream signaling cascades affected by this interaction, presents quantitative binding data, and provides methodologies for key experimental assays used in the characterization of H1R ligands.

The Histamine H1 Receptor: A Constitutively Active GPCR

The H1 receptor is a Class A G-protein-coupled receptor (GPCR) integral to mediating allergic and inflammatory responses.[1] A key feature of the H1R is its ability to exhibit constitutive, or agonist-independent, activity.[2][3] This means the receptor can spontaneously adopt an active conformation (R*) and signal in the absence of its endogenous agonist, histamine. This basal activity leads to a tonic level of downstream signaling.[4] Overexpression of H1R in cellular models has been shown to elevate basal levels of the second messenger inositol (B14025) trisphosphate (IP3), confirming this intrinsic activity.[4] This constitutive signaling is a critical concept for understanding the mechanism of action of many antihistamines, including hydroxyzine.[2]

Hydroxyzine: A Potent Inverse Agonist

Hydroxyzine's principal mechanism of action is as a potent and selective inverse agonist at the H1 receptor.[5][6][7] Unlike a neutral antagonist, which would only block the binding of an agonist, an inverse agonist actively suppresses the receptor's constitutive activity.

According to the two-state model of receptor activation, GPCRs exist in an equilibrium between an inactive conformation (R) and an active conformation (R*).

-

Agonists (like histamine) preferentially bind to and stabilize the R* state, shifting the equilibrium towards R* and increasing signaling.

-

Inverse Agonists (like hydroxyzine) preferentially bind to and stabilize the inactive R state. This shifts the equilibrium away from R*, thereby reducing the basal signaling that arises from constitutive activity.[8]

This stabilization of the inactive conformation is the cornerstone of hydroxyzine's antihistaminic and sedative effects.[5][6] By reducing the population of active H1 receptors, hydroxyzine effectively dampens the signaling pathways responsible for symptoms like itching, vasodilation, and sensory nerve stimulation.[9][[“]]

Caption: Hydroxyzine's inverse agonism at the H1 receptor.

H1 Receptor Downstream Signaling Pathway

The H1 receptor primarily couples to the Gq/11 family of heterotrimeric G-proteins.[1][11] Both agonist-induced and constitutive H1R activation trigger the same canonical signaling cascade:

-

G-Protein Activation: The active H1 receptor (R*) acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.[12][13]

-

Subunit Dissociation: The Gαq-GTP subunit dissociates from the Gβγ dimer.[13][14]

-

PLC Activation: Gαq-GTP activates Phospholipase C-beta (PLCβ).[11][12]

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][15][16]

-

Downstream Effects:

This cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory genes.[1][13] By acting as an inverse agonist, hydroxyzine attenuates this entire pathway, reducing Ca²⁺ mobilization and subsequent inflammatory signaling.[17]

Caption: The H1 receptor Gq/11 signaling pathway and its inhibition by hydroxyzine.

Quantitative Pharmacological Data

The interaction of hydroxyzine with the H1 receptor has been quantified through various in vitro and in vivo studies. This data is crucial for understanding its potency and clinical efficacy.

| Parameter | Value | Receptor/System | Method | Reference(s) |

| Binding Affinity (Ki) | 4.7–19 nM | Human H1 Receptor | Radioligand Binding Assay | [18] |

| Brain Receptor Occupancy | 67.6% | Human Brain H1 Receptors | Positron Emission Tomography (PET) | [5][18] |

Note: The Ki value represents the inhibition constant, a measure of binding affinity. A lower Ki indicates a higher affinity of the ligand for the receptor. Brain receptor occupancy was measured following a single 30 mg oral dose.

Key Experimental Protocols

Characterizing the interaction of compounds like hydroxyzine with the H1 receptor relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., hydroxyzine) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of hydroxyzine for the human H1 receptor.

Materials:

-

Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing the human H1 receptor.[19]

-

Radioligand: [³H]-mepyramine (a selective H1R antagonist).[19][20]

-

Test Compound: Hydroxyzine.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled H1R antagonist like mianserin.[19][20]

-

Filtration Apparatus: 96-well glass fiber (GF/C) filter plates, pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.[19][22]

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Compound Addition: Add increasing concentrations of hydroxyzine (e.g., from 10⁻¹² M to 10⁻⁴ M) to the experimental wells.[19][23]

-

Control Wells:

-

Total Binding: Add assay buffer only (no competing compound).

-

Non-specific Binding: Add the non-specific binding control compound.[19]

-

-

Radioligand Addition: Add a fixed concentration of [³H]-mepyramine (typically near its dissociation constant, Kd, e.g., 1-5 nM) to all wells.[19][23]

-

Reaction Initiation: Add the H1R-expressing cell membranes (e.g., 5-20 µg protein/well) to all wells to start the binding reaction.[20]

-

Incubation: Incubate the plate for 60-240 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.[19][20]

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of the plate through the GF/C filter plate. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[22]

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts. Plot the percentage of specific binding against the log concentration of hydroxyzine to generate a competition curve. The IC50 (concentration of hydroxyzine that inhibits 50% of specific [³H]-mepyramine binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.[23]

Gq-Mediated Calcium Flux Assay

This functional assay measures the ability of a compound to modulate the H1R signaling pathway by detecting changes in intracellular calcium concentration. It can be used to identify agonists, antagonists, and inverse agonists.

Objective: To measure the effect of hydroxyzine on H1R-mediated intracellular calcium mobilization.

Materials:

-

Cell Line: A cell line (e.g., HEK293, CHO) stably expressing the human H1 receptor.[24]

-

Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM).[24][25]

-

Assay Plate: Black-wall, clear-bottom 96-well or 384-well microplates.[25]

-

Instrumentation: A kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).[26][27]

-

Agonist Control: Histamine.

-

Test Compound: Hydroxyzine.

Methodology:

-

Cell Plating: Seed the H1R-expressing cells into the microplate and culture overnight to allow for adherence.[24]

-

Dye Loading: Remove the culture medium and add a loading buffer containing the calcium-sensitive dye. Incubate for approximately 60 minutes at 37°C to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.[24][25]

-

Compound Preparation: Prepare a separate plate containing histamine (for agonist mode) and/or hydroxyzine (for antagonist/inverse agonist mode) at various concentrations.

-

Measurement of Inverse Agonism:

-

Place the cell plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add varying concentrations of hydroxyzine to the wells.

-

An inverse agonist will cause a decrease in the baseline fluorescence, reflecting a reduction in the constitutive, calcium-mobilizing activity of the H1R.

-

-

Measurement of Antagonism:

-

Pre-incubate the cells with varying concentrations of hydroxyzine for a defined period.

-

Place the plate in the reader and establish a baseline.

-

Add a fixed concentration of histamine (typically the EC80) to stimulate the receptor.

-

Measure the resulting fluorescence peak. An antagonist/inverse agonist will reduce the magnitude of the histamine-induced response in a concentration-dependent manner.

-

-

Data Analysis: The change in fluorescence intensity over time is recorded. Data is typically analyzed by calculating the peak fluorescence response or the area under the curve. For antagonism, IC50 values are determined by plotting the inhibition of the agonist response against the concentration of hydroxyzine.

Caption: Experimental workflow for a radioligand competitive binding assay.

Conclusion

The mechanism of action of hydroxyzine at the H1 receptor is more complex than that of a simple competitive antagonist. It functions as a potent inverse agonist, binding preferentially to the inactive state of the receptor and thereby suppressing its constitutive, histamine-independent signaling. This action inhibits the Gq/11-PLC-IP3/DAG pathway, leading to a reduction in intracellular calcium mobilization and downstream pro-inflammatory signaling. This detailed molecular understanding, supported by quantitative binding data and functional assays, is fundamental for the rational design and development of next-generation H1 receptor modulators.

References

- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 2. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 6. psychdb.com [psychdb.com]

- 7. hydroxyzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of histamine-induced pruritus by hydroxyzine and various neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. PathWhiz [pathbank.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. SMPDB [smpdb.ca]

- 14. ahajournals.org [ahajournals.org]

- 15. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. SMPDB [smpdb.ca]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]

- 26. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

A Comprehensive Pharmacological Profile of Hydroxyzine and Its Metabolites

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the pharmacological properties of hydroxyzine (B1673990), a first-generation antihistamine, and its principal active metabolite, cetirizine (B192768), a second-generation antihistamine. The document elucidates their pharmacodynamics, pharmacokinetics, and metabolic pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Pharmacodynamics

Mechanism of Action

Hydroxyzine's primary mechanism of action is as a potent and selective inverse agonist of the histamine (B1213489) H1 receptor.[1] This antagonism of the H1 receptor is responsible for its antihistaminic and sedative effects.[1] Upon binding, hydroxyzine does not activate the receptor but instead blocks the action of histamine, thereby mitigating the symptoms associated with allergic reactions such as itching, swelling, and increased vascular permeability.[]

Cetirizine, the primary active metabolite of hydroxyzine, also functions as a highly selective antagonist of the histamine H1 receptor.[][3] Unlike its parent compound, cetirizine has a lower propensity to cross the blood-brain barrier, resulting in minimal sedative effects at typical therapeutic doses.[3][4] Both hydroxyzine and cetirizine competitively inhibit the binding of histamine to H1 receptors.[][4]

In addition to its primary activity at H1 receptors, hydroxyzine exhibits weaker antagonism at serotonin (B10506) 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors.[1] In contrast, cetirizine demonstrates high selectivity for the H1 receptor with negligible affinity for muscarinic, serotonin, dopamine, and adrenergic receptors.[][3]

Receptor Binding Profile

The binding affinities of hydroxyzine and its metabolites for various receptors have been characterized through in vitro studies. These studies are crucial for understanding the potency and selectivity of these compounds.

| Compound | Receptor | Binding Affinity (Ki or IC50, nM) | Reference |

| Hydroxyzine | Histamine H1 | 2 (Ki) | [5] |

| Histamine H1 | 10-19 (IC50) | [6][7] | |

| Serotonin 5-HT2A | 50 (Ki) | [5] | |

| Dopamine D2 | 378 (Ki) | [5] | |

| Cetirizine | Histamine H1 | ~6 (Ki) | [3] |

| Levocetirizine | Histamine H1 | 3 (Ki) | [3] |

| Dextrocetirizine | Histamine H1 | 100 (Ki) | [3] |

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/G11 family of G-proteins.[8][9] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[9] The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological responses associated with histamine release, such as smooth muscle contraction and increased vascular permeability.[9] Hydroxyzine and cetirizine, as H1 receptor antagonists, block the initial activation of this pathway by histamine.

Pharmacokinetics

The pharmacokinetic profiles of hydroxyzine and cetirizine differ significantly, which accounts for their distinct clinical uses and side-effect profiles.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Hydroxyzine:

-

Absorption: Rapidly absorbed following oral administration.[1]

-

Distribution: Widely distributed throughout the body, with higher concentrations found in the skin than in plasma.[1] It readily crosses the blood-brain barrier.[1] The volume of distribution is large, estimated to be between 16 and 22.5 L/kg.[[“]]

-

Metabolism: Extensively metabolized in the liver. The primary metabolic pathway is the oxidation of the alcohol moiety to a carboxylic acid, forming cetirizine.[1] This conversion is mediated by alcohol dehydrogenase. Other metabolites are formed via CYP3A4 and CYP3A5, including an N-dealkylated metabolite.[1][11]

-

Excretion: Excreted primarily in the urine, with about 70% of the active drug being excreted unchanged.[11]

Cetirizine:

-

Absorption: Rapidly and extensively absorbed after oral administration, with a bioavailability of at least 70%.[3]

-

Distribution: Plasma protein binding is high, ranging from 88% to 96%.[3] Cetirizine has limited ability to cross the blood-brain barrier.[3] The apparent volume of distribution is low, around 0.3 to 0.45 L/kg.[3][12]

-

Metabolism: Undergoes minimal metabolism.[3] A small extent of oxidative O-dealkylation occurs, forming a metabolite with negligible antihistaminic activity.[13]

-

Excretion: Primarily excreted unchanged in the urine (70-85%).[3]

Comparative Pharmacokinetic Parameters

| Parameter | Hydroxyzine | Cetirizine | Reference |

| Bioavailability | High (~72%) | >70% | [3][[“]][14] |

| Tmax (hours) | ~2.0 | ~1.0 | [1][3] |

| Cmax (ng/mL) | 0.16 (after 2 mg/kg oral) | 257 (after 10 mg oral) | [3][14] |

| Elimination Half-life (hours) | Adults: ~20, Elderly: ~29, Children: ~7.1 | Mean: 8.3 | [1][3] |

| Protein Binding | 93% | 88-96% | [1][3] |

| Volume of Distribution (L/kg) | 16 - 22.5 | 0.3 - 0.45 | [3][[“]] |

| Clearance (mL/min/kg) | Adults: 9.8 ± 3.3 | ~53 mL/min (total body) | [11][13] |

Metabolic Pathway of Hydroxyzine

Hydroxyzine is metabolized in the liver to its main active metabolite, cetirizine, through an oxidation reaction catalyzed by alcohol dehydrogenase. Further metabolism of hydroxyzine occurs via cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5.[11]

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., hydroxyzine) for a specific receptor (e.g., histamine H1 receptor).

Materials:

-

Radioligand (e.g., [3H]pyrilamine for H1 receptors)

-

Cell membranes expressing the target receptor

-

Test compound (unlabeled hydroxyzine)

-

Non-specific binding competitor (e.g., a high concentration of an unlabeled H1 antagonist)

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Filtration apparatus with glass fiber filters

Protocol:

-

Preparation: Prepare serial dilutions of the test compound. Prepare cell membrane homogenates to a specific protein concentration.

-

Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control tubes for total binding (no competitor) and non-specific binding (high concentration of competitor).

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16]

Pharmacokinetic Study in Humans

Objective: To determine the key pharmacokinetic parameters of hydroxyzine and cetirizine following oral administration.

Protocol:

-

Subject Recruitment: Enroll a cohort of healthy volunteers. Ensure they meet inclusion criteria and provide informed consent.

-

Dosing: Administer a single oral dose of hydroxyzine to the subjects after an overnight fast.

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentrations of hydroxyzine and cetirizine in the plasma samples.[17]

-

Pharmacokinetic Analysis: Plot the plasma concentration-time data for both hydroxyzine and cetirizine. Use non-compartmental or compartmental analysis software to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Conclusion

Hydroxyzine is a first-generation H1 antagonist with significant central nervous system effects due to its ability to cross the blood-brain barrier. Its primary active metabolite, cetirizine, is a second-generation antagonist with a much-improved safety profile, characterized by high selectivity for the H1 receptor and minimal central nervous system penetration. The distinct pharmacological and pharmacokinetic profiles of these two compounds underscore the principles of drug metabolism and its impact on therapeutic activity and adverse effects. This guide provides a foundational understanding for researchers and professionals involved in the development and evaluation of antihistaminic and other therapeutic agents.

References

- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 3. Cetirizine - Wikipedia [en.wikipedia.org]

- 4. Hydroxyzine and Cetirizine Interaction: Safety, Risks & Management | empathia.ai [empathia.ai]

- 5. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Hydroxyzine 2HCl | Histamine H1-receptor antagonist | antihistamine drug |CAS 2192-20-3 | NSC-169188; NSC169188; Arcanax; Neurolax; Orgatrax; Pamoate, Hydroxyzine; Vistaril | InvivoChem [invivochem.com]

- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 9. SMPDB [smpdb.ca]

- 10. consensus.app [consensus.app]

- 11. reallifepharmacology.com [reallifepharmacology.com]

- 12. Molecular properties and pharmacokinetic behavior of cetirizine, a zwitterionic H1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cetirizine: Package Insert / Prescribing Information [drugs.com]

- 14. Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and validation of a method for the analysis of hydroxyzine hydrochloride in extracellular solution used in in vitro preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Hydroxyzine Dihydrochloride: A Technical Guide

Introduction

Hydroxyzine (B1673990) dihydrochloride (B599025), a first-generation antihistamine of the piperazine (B1678402) class, has been a cornerstone in the treatment of pruritus, anxiety, and allergic conditions for decades. First synthesized in 1956 by Union Chimique Belge (UCB), its discovery marked a significant advancement in the development of histamine (B1213489) H1 receptor antagonists.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and core pharmacological properties of hydroxyzine dihydrochloride, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

The journey of hydroxyzine began in the mid-20th century, a period of burgeoning research into antihistaminic compounds. Scientists at UCB in Belgium were investigating derivatives of piperazine, a heterocyclic amine, for their potential therapeutic effects. This research culminated in the synthesis of hydroxyzine, a compound that demonstrated potent antihistaminic and anxiolytic properties.[1][2] The dihydrochloride salt form was developed to enhance its stability and solubility for pharmaceutical formulations.

Mechanism of Action

Hydroxyzine's primary mechanism of action is as a potent inverse agonist of the histamine H1 receptor. By binding to and stabilizing the inactive conformation of the H1 receptor, it effectively blocks the actions of histamine, a key mediator of allergic and inflammatory responses. This antagonism of H1 receptors in the central nervous system is also responsible for its sedative and anxiolytic effects.

In addition to its high affinity for the H1 receptor, hydroxyzine exhibits weaker antagonist activity at other receptors, including the serotonin (B10506) 5-HT2A receptor, the dopamine (B1211576) D2 receptor, and the α1-adrenergic receptor. This multi-receptor activity may contribute to its broad therapeutic profile.

Synthesis of Hydroxyzine Dihydrochloride

The classical synthesis of hydroxyzine involves the N-alkylation of 1-(p-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol. However, the original patented method describes the condensation of p-chlorobenzhydryl chloride with N-[2-(2-hydroxyethoxy)ethyl]piperazine.

Experimental Protocols

Protocol 1: Synthesis of Hydroxyzine Free Base

This protocol is based on the originally described condensation reaction.

Materials:

-

N-mono-1-p-chlorobenzohydrylpiperazine

-

1-chloro-2-(2-hydroxy-ethoxy)-ethane

-

10% aqueous solution of Sodium Hydroxide (NaOH)

-

Water

Procedure:

-

A mixture of 0.1 mol of N-mono-1-p-chlorobenzohydrylpiperazine and 0.1 mol of 1-chloro-2-(2-hydroxy-ethoxy)-ethane is heated for 3 hours at 150°C.[2]

-

The resulting mass is then taken up in 100 ml of benzene and 100 ml of a 10% aqueous solution of NaOH.[2]

-

The mixture is transferred to a separatory funnel, and the layers are allowed to separate. The aqueous layer is decanted.[2]

-

The benzene solution is washed with water.[2]

-

The solvent is evaporated under reduced pressure.[2]

-

The residue is subjected to vacuum distillation to yield 1-p-chlorobenzohydryl-4-[2-(2-hydroxy-ethoxy)-ethyl]-piperazine (hydroxyzine free base).[2]

Protocol 2: Preparation of Hydroxyzine Dihydrochloride

Materials:

-

Hydroxyzine free base (from Protocol 1)

-

Ethanol

-

Gaseous Hydrogen Chloride (HCl)

-

Ether

Procedure:

-

The hydroxyzine free base is dissolved in approximately twice its weight of ethanol.[2]

-

The solution is treated with an excess of gaseous HCl.[2]

-

The dihydrochloride salt is precipitated by the addition of ether.[2]

-

The solvent is decanted, and the residue is dissolved in a minimum amount of alcohol.[2]

-

Crystallization is induced by the addition of ether to yield hydroxyzine dihydrochloride.[2]

Quantitative Data

| Parameter | Value | Reference |

| Yield (Free Base) | 98% | [3] |

| Purity (HPLC) | 99% | [3] |

| Melting Point | 193°C | [2] |

| Boiling Point (Free Base) | 220°C / 0.5 mm Hg | [2] |

Spectroscopic Data

| Technique | Key Data | Reference |

| ¹H NMR | Spectra available | [4] |

| ¹³C NMR | Spectra available | [5] |

| IR | Spectra available | [6] |

| Mass Spectrometry | Spectra available | [6] |

Conclusion

The discovery and synthesis of hydroxyzine dihydrochloride represent a significant milestone in medicinal chemistry. Its continued use today is a testament to its efficacy and the ingenuity of its discoverers at UCB. The synthetic route, while refined over the years, still largely follows the fundamental principles of the original patented process. This guide provides a core understanding of the key technical aspects of this important pharmaceutical compound, offering a valuable resource for professionals in the field of drug development and research.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxyzine dihydrochloride | 2192-20-3 [chemicalbook.com]

- 3. WO2010046908A2 - Novel water based process for the preparation of substituted diphenylmethyl piperazines - Google Patents [patents.google.com]

- 4. Hydroxyzine dihydrochloride(2192-20-3) 1H NMR [m.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Hydroxyzine [webbook.nist.gov]

Hydroxyzine Pamoate: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical and physical properties of hydroxyzine (B1673990) pamoate, a first-generation antihistamine with sedative, anxiolytic, and antiemetic effects.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its fundamental characteristics. Key physicochemical data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for determining these properties are outlined, alongside a visualization of the histamine (B1213489) H1 receptor signaling pathway, which is central to hydroxyzine's mechanism of action.

Chemical Properties

Hydroxyzine pamoate is the pamoate salt of hydroxyzine, a synthetic piperazine (B1678402) derivative.[1][2] Chemically, it is designated as (±)-2-[2-[4-(p-Chloro-α-phenylbenzyl)-1-piperazinyl]ethoxy]ethanol 4,4'-methylenebis[3-hydroxy-2-naphthoate] (1:1).[3][4][5] The active moiety, hydroxyzine, is a member of the diphenylmethylpiperazine class of antihistamines.[6] The pamoate salt form influences the drug's physical properties, such as solubility, which in turn can affect its formulation and delivery.

Chemical Structure

-

Hydroxyzine Base: C₂₁H₂₇ClN₂O₂

-

Pamoic Acid: C₂₃H₁₆O₆

Molecular Formula and Molecular Weight

The combination of hydroxyzine and pamoic acid results in the following molecular formula and weight:

-

Molecular Weight: 763.27 g/mol [2][7][8][9] (also reported as 763.29 g/mol and 763.3 g/mol [3][4][6][11])

Chemical Data Summary

| Property | Value | References |

| IUPAC Name | 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethanol;4,4'-methylenebis(3-hydroxynaphthalene-2-carboxylic acid) | [12] |

| CAS Number | 10246-75-0 | [8][9][13] |

| Chemical Formula | C₂₁H₂₇ClN₂O₂•C₂₃H₁₆O₆ | [3][4][7] |

| Molecular Weight | 763.27 g/mol | [2][7][8][9] |

Physical Properties

The physical characteristics of hydroxyzine pamoate are crucial for its formulation into suitable dosage forms.

Appearance

Hydroxyzine pamoate is described as a light yellow, practically odorless powder.[3][4][5][12]

Melting Point

The melting point of hydroxyzine pamoate has been reported with some variability, with one source indicating a melting point of 300°C, while another suggests it is greater than 155°C with decomposition.[10][11][13]

Solubility

Hydroxyzine pamoate's solubility profile is a key determinant of its absorption characteristics. It is practically insoluble in water and methanol.[3][4][5][12] However, it is freely soluble in dimethylformamide[3][4][5][12] and slightly soluble in acetone.[12]

pKa

Physical Property Summary

| Property | Description | References |

| Physical Form | Light yellow, practically odorless powder | [3][4][5][12] |

| Melting Point | >155°C (with decomposition) or 300°C | [10][11][13] |

| Water Solubility | Practically insoluble | [3][4][5][12] |

| Methanol Solubility | Practically insoluble | [3][4][5][12] |

| Dimethylformamide Solubility | Freely soluble | [3][4][5][12] |

| Acetone Solubility | Slightly soluble | [12] |

Spectral Data

Spectroscopic data are essential for the identification and characterization of hydroxyzine pamoate.

-

Infrared (IR) Spectroscopy: The IR spectrum of hydroxyzine pamoate is available in spectral databases and can be used for identification by comparing the spectrum of a sample to a reference spectrum.[1][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are valuable for confirming the chemical structure of hydroxyzine pamoate.[1] Predicted ¹H NMR spectra are also available.[15]

-

Mass Spectrometry: Mass spectrometry data can be used to determine the molecular weight and fragmentation pattern of hydroxyzine pamoate, aiding in its identification.[1]

Signaling Pathway

Hydroxyzine exerts its primary therapeutic effects by acting as an inverse agonist at the histamine H1 receptor.[1][2] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, including smooth muscle contraction and increased vascular permeability.[16] By binding to the H1 receptor, hydroxyzine prevents histamine from binding and initiating this signaling pathway.

Experimental Protocols

The following sections describe general methodologies for determining the key physicochemical properties of a pharmaceutical compound like hydroxyzine pamoate.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid substance transitions to a liquid state. It is a characteristic property that can indicate purity.

Methodology (Capillary Method):

-

A small, finely powdered sample of hydroxyzine pamoate is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased at a controlled rate.

-

The temperature range over which the substance melts is recorded, from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Determination of Solubility

Principle: Equilibrium solubility is the concentration of a solute in a saturated solution at a given temperature and pressure. The shake-flask method is a common and reliable technique for this determination.[17]

Methodology (Shake-Flask Method): [17]

-

An excess amount of hydroxyzine pamoate is added to a series of flasks containing different solvents (e.g., water, methanol, dimethylformamide).

-

The flasks are sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspensions are allowed to stand to permit the undissolved solid to settle.

-

Aliquots of the supernatant are carefully removed and filtered to separate the dissolved drug from the solid particles.

-

The concentration of hydroxyzine pamoate in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for determining pKa values.[18][19]

Methodology (Potentiometric Titration): [18][19]

-

A known concentration of hydroxyzine pamoate is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent for poorly soluble compounds).

-

The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value(s) are determined from the inflection point(s) of the titration curve.

Histamine H1 Receptor Binding Assay

Principle: A competitive radioligand binding assay is used to determine the affinity of a test compound (hydroxyzine) for a specific receptor (H1 receptor) by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.[16][20]

-

Membrane Preparation: Cell membranes expressing the histamine H1 receptor are prepared from a suitable cell line (e.g., HEK293T cells).[21]

-

Assay Setup: In a multi-well plate, the following are incubated in triplicate:

-

Total Binding: Cell membranes and a radiolabeled H1 antagonist (e.g., [³H]pyrilamine).

-

Non-specific Binding: Cell membranes, radiolabeled antagonist, and a high concentration of a non-labeled H1 antagonist to saturate the receptors.

-

Competition Binding: Cell membranes, radiolabeled antagonist, and varying concentrations of hydroxyzine.

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of hydroxyzine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

This technical guide has provided a detailed overview of the essential chemical and physical properties of hydroxyzine pamoate. The tabulated data offers a quick reference for its key characteristics, while the described experimental protocols provide a foundation for its analytical characterization. The visualization of the H1 receptor signaling pathway and the experimental workflows aim to enhance the understanding of its mechanism of action and the methods used for its evaluation. This comprehensive resource is intended to support the ongoing research and development efforts of scientists and professionals in the pharmaceutical field.

References

- 1. Hydroxyzine Pamoate | C44H43ClN2O8 | CID 25096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. drugs.com [drugs.com]

- 4. HYDROXYZINE PAMOATE [dailymed.nlm.nih.gov]

- 5. Hydroxyzine Pamoate Capsules USP [dailymed.nlm.nih.gov]

- 6. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 7. HYDROXYZINE PAMOATE [dailymed.nlm.nih.gov]

- 8. HYDROXYZINE PAMOATE USP - PCCA [pccarx.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. HYDROXYZINE PAMOATE | 10246-75-0 [amp.chemicalbook.com]

- 11. Hydroxyzine Pamoate Salt Analytical Standard, Affordable Price, High Purity Solution [nacchemical.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. chembk.com [chembk.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. benchchem.com [benchchem.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

Atarax (Hydroxyzine) for Anxiety Disorders: An In-depth Review of Early Clinical Studies

A comprehensive analysis of the foundational clinical research into the anxiolytic efficacy and safety of hydroxyzine (B1673990), focusing on the pioneering studies of the mid-20th century.

Introduction

Hydroxyzine, marketed as Atarax, was first synthesized in the mid-1950s and quickly became a subject of clinical investigation for its potential therapeutic effects on anxiety and tension states. As a first-generation antihistamine with sedative properties, its anxiolytic effects were explored in a number of early clinical trials throughout the 1960s and 1970s. These foundational studies, often conducted on patients diagnosed with "anxiety neurosis" or "psychoneurotic anxiety," laid the groundwork for this compound's enduring, albeit evolving, role in the management of anxiety disorders. Numerous clinical trials in the 1960s and 1970s have attested to the anxiolytic efficacy of hydroxyzine and its beneficial effect on sleep, as well as in reducing stress and anxiety associated with coronary disease.[1] This technical guide provides a detailed examination of these early clinical investigations, summarizing available quantitative data, outlining experimental protocols, and visualizing the logical flow of these seminal studies.

Core Efficacy and Safety Findings from Early Clinical Research

Early clinical studies consistently demonstrated that hydroxyzine was more effective than a placebo in reducing the symptoms of anxiety. These trials established a typical oral dosage of 50 mg per day, which was shown to significantly improve standard measurements of anxiety.[2] A notable finding from this era of research was the rapid onset of anxiolytic action, with improvements often observed within the first week of treatment.[2] Furthermore, the therapeutic effects were maintained throughout the study durations, which typically ranged from four weeks to three months, and there was no evidence of a rebound effect upon cessation of therapy.[2]

The most frequently reported adverse effect in these early trials was transient sleepiness.[2] Other, less common, side effects included dry mouth, weight gain, and loss of concentration.[3] Importantly, experience with hydroxyzine during this period indicated a lack of organ toxicity and an absence of dependency, which was a significant advantage over other anxiolytic agents of the time, such as benzodiazepines.[1]

Experimental Protocols of Early Clinical Trials

Patient Population and Diagnosis

The subjects in these early trials were typically adult outpatients diagnosed with conditions that would be analogous to today's anxiety disorders. Common diagnostic labels used at the time included "anxiety and tension states," "psychoneurosis," and "anxiety neurosis." These diagnoses were based on clinical interviews and the prevailing psychiatric understanding of the era.

Study Design

The majority of these foundational studies were double-blind, placebo-controlled trials. This design was crucial in establishing the true pharmacological effect of hydroxyzine by minimizing bias from both the patients and the investigators. The typical workflow of these trials is illustrated in the diagram below.

Dosage and Administration

The standard dosage of hydroxyzine in these trials was typically 50 mg per day, administered orally in divided doses. This dosage was found to be both effective and generally well-tolerated.

Assessment of Anxiety

The evaluation of anxiety levels in these early studies relied on a combination of clinician-rated and patient-reported outcomes. While the specific scales used are not always detailed in available summaries, they would have been the standard psychiatric assessment tools of that period. The Hamilton Anxiety Scale (HAM-A), though developed in 1959, became more widely used in later studies.

Quantitative Data Summary

The following tables summarize the key quantitative data that can be gleaned from abstracts and reviews of these early clinical trials. It is important to note that the lack of access to the full-text of these studies limits the completeness of this data.

Table 1: Summary of Efficacy Data from a Representative 4-Week Placebo-Controlled Trial

| Outcome Measure | Hydroxyzine (50 mg/day) | Placebo |

| Number of Patients | 133 (in a representative study) | (Data not consistently available) |

| Significant Decrease in Anxiety Scores | Yes (from week 1) | No |

| Statistical Superiority to Placebo | Maintained throughout 4 weeks | N/A |

Data synthesized from a multi-center, randomized, double-blind study.[3]

Table 2: Incidence of Common Adverse Events

| Adverse Event | Hydroxyzine Group (%) | Placebo Group (%) |

| Sleepiness | 28 | 14 |

| Dry Mouth | 14 | 5 |

| Weight Gain | 12 | 10 |

| Loss of Concentration | 9 | 8 |

| Insomnia | 9 | 6 |

| Overall Side Effects Reported | 52 | 35 |

Data from a 4-week placebo-controlled trial.[3]

Signaling Pathways and Mechanism of Action

While the early clinical trials focused on the observable anxiolytic effects of hydroxyzine, our current understanding of its mechanism of action involves its activity as a potent and selective histamine (B1213489) H1 receptor inverse agonist. The diagram below illustrates the proposed primary signaling pathway associated with its anxiolytic and sedative effects.

Conclusion

The early clinical studies of this compound (hydroxyzine) conducted in the 1950s, 1960s, and 1970s were instrumental in establishing its role as an effective and well-tolerated treatment for anxiety disorders. These trials, primarily double-blind and placebo-controlled, demonstrated hydroxyzine's superiority over placebo in reducing anxiety symptoms, its rapid onset of action, and a favorable safety profile characterized by transient drowsiness and a lack of dependence. While the methodologies of these early studies may not meet all the rigorous standards of modern clinical trials, they provided the essential evidence base for the use of hydroxyzine in anxious patients and paved the way for its continued use and further research. The data from this era underscore the enduring value of hydroxyzine as a therapeutic option in the management of anxiety.

References

Hydroxyzine: A Technical Guide to Histamine Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the binding characteristics of hydroxyzine (B1673990), a first-generation antihistamine, with a primary focus on its interaction with histamine (B1213489) receptors. The following sections present quantitative binding affinity data, detailed experimental methodologies for receptor binding assays, and visualizations of key pathways and processes.

Executive Summary

Hydroxyzine is a potent and selective inverse agonist of the histamine H1 receptor, which is its predominant mechanism of action and the basis for its antihistaminic and sedative effects.[1] Unlike many other first-generation antihistamines, hydroxyzine exhibits a significantly lower affinity for muscarinic acetylcholine (B1216132) receptors, resulting in minimal anticholinergic activity.[1][2] Furthermore, hydroxyzine acts as a weak antagonist at serotonin (B10506) 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors.[1][3] This multi-receptor profile contributes to its therapeutic applications, including its use as an anxiolytic.[1][4] Hydroxyzine is lipophilic, allowing it to readily cross the blood-brain barrier and exert effects on the central nervous system.[3]

Quantitative Binding Affinity of Hydroxyzine

The binding affinity of hydroxyzine for various neurotransmitter receptors has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a drug for a receptor; a lower Ki value indicates a higher binding affinity. The data presented below summarizes the binding profile of hydroxyzine.

| Receptor Subtype | Ki (nM) | pKi | Reference(s) |

| Histamine H1 Receptor | 2.0 | 8.7 | [5] |

| 4.7 - 19 | - | [3] | |

| Serotonin 5-HT2A Receptor | 50 | 7.3 | [5] |

| Dopamine D2 Receptor | 378 | 6.42 | [5] |

| Muscarinic Receptors (general) | 3,600 - 30,000 | - | [2] |

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[6] A competitive binding assay, as detailed below, is used to determine the Ki of a test compound (e.g., hydroxyzine).

Materials

-

Membrane Preparation: Crude cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human histamine receptor of interest.[7]

-

Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-Mepyramine for the H1 receptor).[7]

-

Test Compound: Hydroxyzine, serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well filter plates (e.g., glass fiber filters) and a vacuum manifold.[8][9]

-

Scintillation Cocktail and Counter: For detection of radioactivity.[8][10]

Methodology

-

Membrane Preparation:

-

Culture cells expressing the target receptor to approximately 90% confluency.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in an ice-cold lysis buffer containing protease inhibitors.

-

Homogenize the cell lysate.

-

Isolate the membrane fraction via differential centrifugation (e.g., 40,000 x g for 20 minutes at 4°C).[7]

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[8]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following in triplicate: assay buffer, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound (hydroxyzine).

-

Initiate the binding reaction by adding the membrane preparation to each well.[8][10]

-

Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7][8]

-

-

Separation and Detection:

-

Terminate the incubation by rapid vacuum filtration, separating the membrane-bound radioligand from the free radioligand.[8][10]

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[7]

-

Dry the filters completely.[10]

-

Add scintillation cocktail to each filter and quantify the retained radioactivity using a scintillation counter.[8][10]

-

-

Data Analysis:

-

The raw data (counts per minute) is used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

A non-linear regression analysis (sigmoidal dose-response) is used to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[10]

-

The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

-

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Histamine H1 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the Histamine H1 receptor.

Hydroxyzine Binding Selectivity Profile

Caption: Relative binding affinity of hydroxyzine for various receptors.

References

- 1. psychdb.com [psychdb.com]

- 2. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Evaluation of anxiolytic effects of aripiprazole and hydroxyzine as a combination in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. revvity.com [revvity.com]

- 10. benchchem.com [benchchem.com]

The Evolution of a First-Generation Antihistamine: A Technical Guide to the Molecular Structure and Activity of Hydroxyzine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure, pharmacological activity, and structure-activity relationships (SAR) of hydroxyzine (B1673990) and its principal derivatives, cetirizine (B192768) and levocetirizine (B1674955). We will explore the chemical modifications that transformed a first-generation antihistamine with significant central nervous system effects into highly selective, non-sedating second-generation agents. This document includes a compilation of quantitative data, detailed experimental protocols for assessing biological activity, and visualizations of key signaling pathways and experimental workflows.

From Hydroxyzine to Levocetirizine: A Molecular Journey

Hydroxyzine is a first-generation antihistamine belonging to the diphenylmethylpiperazine class.[1] Its primary mechanism of action is as a potent inverse agonist of the histamine (B1213489) H1 receptor, which accounts for its antihistaminic and sedative properties.[2][3] Hydroxyzine's ability to cross the blood-brain barrier readily leads to significant central nervous system effects, including sedation and anxiolysis.[3] The anxiolytic effects are also attributed to its weaker antagonist activity at serotonin (B10506) 5-HT2A receptors.[2][3]

The development of hydroxyzine derivatives was driven by the need to mitigate its sedative side effects while retaining high antihistaminic efficacy. This led to the synthesis of cetirizine, the primary human metabolite of hydroxyzine.[4][]

-

Cetirizine: This second-generation antihistamine is formed by the oxidation of the terminal alcohol group of hydroxyzine to a carboxylic acid.[][6] This structural change increases the molecule's polarity, which significantly reduces its ability to cross the blood-brain barrier.[2] Cetirizine is a racemic mixture, containing equal amounts of two enantiomers: (R)-cetirizine (levocetirizine) and (S)-cetirizine (dextrocetirizine).[7]

-

Levocetirizine: Further refinement led to the isolation of the levorotatory enantiomer of cetirizine, known as levocetirizine.[8] Pharmacological studies revealed that the antihistaminic activity of cetirizine resides primarily in the (R)-isomer.[8][9] Levocetirizine exhibits a higher affinity for the H1 receptor compared to both dextrocetirizine and the racemic mixture.[10][11]

Structure-Activity Relationship (SAR)

The evolution from hydroxyzine to levocetirizine provides a classic example of how subtle molecular modifications can dramatically alter a drug's pharmacological profile.

-

Blood-Brain Barrier Penetration and Sedation: The key structural feature differentiating first and second-generation hydroxyzine derivatives is the terminal functional group. Hydroxyzine's terminal hydroxyl group allows it to be sufficiently lipophilic to cross the blood-brain barrier and occupy H1 receptors in the central nervous system, leading to drowsiness.[3] A positron emission tomography (PET) study revealed that a single 30 mg dose of hydroxyzine resulted in 67.6% occupancy of brain H1 receptors, which correlated with subjective sleepiness.[3] In contrast, the carboxyl group of cetirizine and levocetirizine makes the molecules more hydrophilic, limiting their CNS penetration and thus reducing sedative effects.[2][10]

-

Receptor Affinity and Selectivity: While hydroxyzine is a potent H1 receptor antagonist, it also displays affinity for other receptors, including serotonin 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors, which contributes to its broader pharmacological effects, including anxiolysis.[2][3] Its derivatives, particularly levocetirizine, are highly selective for the H1 receptor.[10] Levocetirizine has a significantly higher binding affinity for the H1 receptor than the (S)-enantiomer.[10]

Quantitative Pharmacological Data

The following table summarizes the binding affinities of hydroxyzine and its derivatives for various receptors, providing a quantitative comparison of their activity.

| Compound | Receptor Target | Binding Affinity (Ki) | Primary Pharmacological Effect |

| Hydroxyzine | Histamine H1 | 2 nM[12] | Antihistaminic, Sedative, Anxiolytic |

| Serotonin 5-HT2A | 50 nM[12] | Anxiolytic | |

| Dopamine D2 | 378 nM[12] | - | |

| Cetirizine | Histamine H1 | ~6 nM[10] | Antihistaminic (non-sedating) |

| Levocetirizine | Histamine H1 | ~3 nM[10] | Antihistaminic (non-sedating) |

| Dextrocetirizine | Histamine H1 | ~100 nM[10] | Largely inactive |

Signaling Pathways and Experimental Protocols

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by histamine, Gq/11 activates phospholipase C (PLC).[13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored intracellular calcium (Ca2+).[14] This increase in intracellular calcium mediates various cellular responses, including smooth muscle contraction and increased vascular permeability.[13][14] DAG, along with Ca2+, activates protein kinase C (PKC), which in turn can activate transcription factors like NF-κB, leading to the expression of pro-inflammatory cytokines.[14]

References

- 1. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. psychdb.com [psychdb.com]

- 3. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 6. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Levocetirizine – Chiralpedia [chiralpedia.com]

- 8. Levocetirizine - Wikipedia [en.wikipedia.org]

- 9. WO2009147389A2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]

- 10. Cetirizine - Wikipedia [en.wikipedia.org]

- 11. Levocetirizine | C21H25ClN2O3 | CID 1549000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. benchchem.com [benchchem.com]

- 14. SMPDB [smpdb.ca]

Hydroxyzine: A First-Generation Antihistamine - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of hydroxyzine (B1673990), a first-generation antihistamine, focusing on its core pharmacological principles. It is designed to be a comprehensive resource, detailing its mechanism of action, receptor pharmacology, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

Hydroxyzine's primary pharmacological action is as a potent inverse agonist of the histamine (B1213489) H1 receptor.[1][2] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist reduces the constitutive activity of the receptor, leading to a more profound suppression of histamine-mediated signaling pathways. This action is responsible for its classic antihistaminic effects, such as the reduction of pruritus (itching) and the suppression of wheal and flare responses.[1][3]

As a first-generation antihistamine, hydroxyzine readily crosses the blood-brain barrier, a characteristic that distinguishes it from second-generation agents.[2][4] This central nervous system (CNS) penetration leads to significant occupancy of H1 receptors in the brain, which underlies its prominent sedative and anxiolytic effects.[1][5]

Beyond its high affinity for the H1 receptor, hydroxyzine also exhibits weaker antagonistic activity at other G-protein coupled receptors (GPCRs), including the serotonin (B10506) 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors.[1][2] Its interaction with the 5-HT2A receptor, in particular, is thought to contribute to its anxiolytic properties, an effect not typically observed with other antihistamines lacking this specific activity.[1][6] In contrast to many other first-generation antihistamines, hydroxyzine has a notably lower affinity for muscarinic acetylcholine (B1216132) receptors, resulting in a reduced incidence of anticholinergic side effects like dry mouth and urinary retention.[1][2]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a GPCR that couples to the Gq/11 family of G-proteins.[7][8] Upon histamine binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[7] The elevated cytosolic Ca²⁺ and DAG collectively activate protein kinase C (PKC), which in turn initiates downstream signaling cascades that lead to the activation of transcription factors like NF-κB.[7] This pathway ultimately results in the expression of pro-inflammatory cytokines and adhesion molecules, contributing to the allergic inflammatory response.[9] Hydroxyzine, by acting as an inverse agonist, stabilizes the H1 receptor in an inactive conformation, thus inhibiting this entire signaling cascade.

Quantitative Pharmacology

The pharmacological profile of hydroxyzine is defined by its binding affinity for various receptors and its pharmacokinetic properties, which dictate its absorption, distribution, metabolism, and excretion.

Receptor Binding Profile

Hydroxyzine's high affinity for the histamine H1 receptor is evident from its low nanomolar inhibition constant (Ki). Its affinities for other receptors are significantly lower, illustrating its relative selectivity.

| Receptor | Ki (nM) | Reference(s) |

| Histamine H1 | 2.0 | [10] |

| Serotonin 5-HT2A | 50 | [10] |

| Dopamine D2 | 378 | [10] |

| Muscarinic (general) | 3,600 - 30,000 | [11] |

| α1-Adrenergic | Data not consistently reported | |

| Lower Ki values indicate higher binding affinity. |

Pharmacokinetic Parameters

Hydroxyzine is rapidly absorbed following oral administration. It undergoes hepatic metabolism, with its primary active metabolite being cetirizine, a second-generation antihistamine. The elimination half-life varies significantly with age.

| Parameter | Value | Population | Reference(s) |

| Time to Peak Concentration (Tmax) | ~2.0 hours | Adults & Children | [1] |

| Elimination Half-life (t½) | ~7.1 hours | Children | [1] |

| ~20.0 hours | Adults | [1] | |

| ~29.3 hours | Elderly | [1] | |

| Volume of Distribution (Vd) | 16 - 22.5 L/kg | Adults | [3] |

| Protein Binding | ~93% | Adults | [1] |

| Metabolism | Hepatic (Primary metabolite: Cetirizine) | - | [1] |

| Excretion | Primarily Urine and Feces | - | [1] |

Pharmacodynamics and Clinical Efficacy

The clinical effects of hydroxyzine are a direct consequence of its interaction with central and peripheral H1 receptors. Its efficacy has been quantified in various clinical settings.

| Indication | Assessment Scale | Efficacy Data | Reference(s) |

| Generalized Anxiety Disorder (GAD) | Hamilton Anxiety Scale (HAM-A) | Mean change from baseline: -12.16 (vs. -9.64 for placebo) | [3][12] |

| Chronic Pruritus | Dermatology Life Quality Index (DLQI) | 92.22% improvement in mean score at 12 weeks | [13] |

| 5-D Itch Scale | 47.63% improvement in mean score at 12 weeks | [13] | |

| CNS Sedation | Brain H1 Receptor Occupancy (PET) | 67.6% at a 30 mg dose | [1] |

Key Experimental Protocols

The characterization of hydroxyzine's pharmacological properties relies on a suite of standardized in vitro and in vivo experimental techniques.

In Vitro Receptor Binding Assay (Competitive)

This assay quantifies the affinity of hydroxyzine for the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenates are prepared from cell lines (e.g., CHO, HEK293) or tissues (e.g., guinea pig cerebellum) known to express the histamine H1 receptor.[14]

-

Reagents:

-

Assay Setup (in a 96-well plate):

-

Total Binding: Wells contain receptor membranes and the radioligand.

-

Non-specific Binding: Wells contain receptor membranes, the radioligand, and a high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin) to saturate the receptors.[14]

-

Competition Binding: Wells contain receptor membranes, the radioligand, and varying concentrations of hydroxyzine.

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: The contents of the wells are rapidly filtered through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are washed with cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding counts from the total binding counts.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the hydroxyzine concentration.

-

The IC50 (the concentration of hydroxyzine that inhibits 50% of specific binding) is determined using non-linear regression.

-

The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Brain H1 Receptor Occupancy via Positron Emission Tomography (PET)

PET imaging allows for the direct in vivo quantification of receptor occupancy in the human brain, providing a crucial link between drug dosage, CNS exposure, and pharmacodynamic effects like sedation.

Methodology:

-

Radiotracer Synthesis: A potent H1 receptor antagonist is labeled with a positron-emitting isotope, most commonly Carbon-11. [¹¹C]-doxepin is a frequently used radiotracer for H1 receptor imaging.[15][16]

-

Study Design: A randomized, placebo-controlled, crossover design is typically employed. Healthy volunteers undergo PET scans at baseline (placebo) and after receiving a single oral dose of hydroxyzine.[17]

-

PET Scan Acquisition:

-

The subject is positioned in the PET scanner.

-

The [¹¹C]-doxepin radiotracer is administered intravenously as a bolus.

-

Dynamic PET data are acquired for a specified duration (e.g., 90 minutes) to measure the tracer's distribution and binding in the brain over time.[15]

-

-

Image Analysis:

-

Dynamic PET images are reconstructed and co-registered with the subject's MRI for anatomical reference.

-

Regions of Interest (ROIs) are defined in H1 receptor-rich areas (e.g., frontal cortex, cingulate gyrus, thalamus) and a reference region with negligible H1 receptor density (e.g., cerebellum).[18]

-

The binding potential (BP_ND), an index of the density of available receptors, is calculated for each ROI using kinetic modeling techniques such as the Logan graphical analysis with the reference tissue model.[18]

-

-

Receptor Occupancy Calculation:

-

H1 receptor occupancy (H1RO) is calculated for each ROI using the following formula: H1RO (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline

-

This value represents the percentage of H1 receptors that are occupied by hydroxyzine at the time of the scan.[15]

-

Histamine-Induced Wheal and Flare Test

This in vivo pharmacodynamic test assesses the ability of an antihistamine to suppress the cutaneous allergic response induced by histamine.

Methodology:

-

Subject Preparation: The volar surface of the forearm of a healthy volunteer is used as the test site.

-

Baseline Measurement: A baseline response is established by introducing a standardized amount of histamine (e.g., a drop of histamine dihydrochloride (B599025) 1:1,000) into the epidermis via a skin prick test with a lancet.[19]

-

Drug Administration: The subject receives a single oral dose of hydroxyzine.

-

Post-Dose Challenge: At specific time points after drug administration (e.g., 2, 4, 8, 12, 24 hours), the histamine challenge is repeated on an adjacent, untreated area of the skin.[20]

-

Response Measurement: After a set time following each histamine challenge (typically 15-20 minutes), the resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured.[19][21] The diameters of the wheal and flare are traced or measured with a caliper.

-

Data Analysis:

-

The areas of the wheal and flare are calculated.

-

The percentage of suppression of the wheal and flare response at each time point is calculated relative to the baseline measurement.

-

This data provides information on the onset, magnitude, and duration of hydroxyzine's antihistaminic effect in the skin.

-

Conclusion

Hydroxyzine remains a significant compound in the study of H1 receptor pharmacology. Its role as a potent, first-generation inverse agonist with notable CNS activity provides a valuable tool for research into histamine-mediated processes in both peripheral tissues and the central nervous system. The well-established methodologies for characterizing its binding affinity, pharmacokinetic profile, and in vivo pharmacodynamic effects serve as a robust framework for the evaluation of novel antihistaminic agents. A thorough understanding of its multifaceted pharmacology is essential for drug development professionals aiming to refine the therapeutic index of future H1 receptor modulators, particularly in balancing efficacy with CNS side effects.

References

- 1. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Efficacy and safety of hydroxyzine in the treatment of generalized anxiety disorder: a 3-month double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijss-sn.com [ijss-sn.com]

- 5. mentalhealth.bmj.com [mentalhealth.bmj.com]

- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 7. SMPDB [smpdb.ca]

- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Real-World, Non-Interventional, Observational Study of Hydroxyzine Hydrochloride in Chronic Pruritus: a Prospective, Non-Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Neuroimaging of histamine H1-receptor occupancy in human brain by positron emission tomography (PET): A comparative study of ebastine, a second-generation antihistamine, and (+)-chlorpheniramine, a classical antihistamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

- 19. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Suppression of the histamine-induced wheal and flare response by fexofenadine HCl 60 mg twice daily, loratadine 10 mg once daily and placebo in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Medical Testing Methods - Indoor Allergens - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Inflammatory Activity of Hydroxyzine in Macrophage Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the scientific investigation into the anti-inflammatory properties of hydroxyzine (B1673990), a first-generation antihistamine, specifically within macrophage cells. While traditionally used for its antihistaminic and anxiolytic effects, recent research has explored its immunomodulatory capabilities. This document synthesizes findings on its mechanism of action, provides detailed experimental protocols for replication, and presents quantitative data from relevant studies.

Proposed Mechanism of Action

Hydroxyzine's anti-inflammatory effects in activated macrophages appear to be mediated through the suppression of key intracellular signaling pathways.[1][2] Unlike its well-documented H1-receptor antagonism, its immunomodulatory action involves interfering with the signaling cascades that lead to the production of pro-inflammatory cytokines and mediators.

Research indicates that in macrophages already activated by an inflammatory stimulus like Lipopolysaccharide (LPS), hydroxyzine can significantly decrease the levels of phosphorylated (active) p38 Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) proteins.[1][2][3] These two pathways are critical hubs in the inflammatory response. Their inhibition curtails the downstream signaling that ultimately leads to the transcription and release of inflammatory molecules.

Interestingly, some studies suggest a dual role for hydroxyzine: it exerts anti-inflammatory effects on pre-activated macrophages, but may trigger a mild inflammatory response in non-activated macrophages.[1][2][3] However, other research did not observe a significant effect on the secretion of key pro-inflammatory cytokines such as TNF-α, IL-6, GM-CSF, and IL-12p40 in LPS-stimulated macrophages, indicating that the precise mechanism and effects may be context-dependent and require further investigation.[4][5]

The following diagram illustrates the proposed signaling pathway where hydroxyzine exerts its inhibitory effects in LPS-stimulated macrophages.

Experimental Protocols